STF-62247

Description

has antineoplastic activity; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

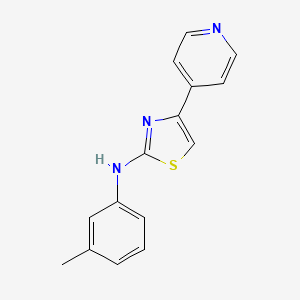

N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNUHQNJGNLPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351598 |

Source

|

| Record name | STF-62247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315702-99-9 |

Source

|

| Record name | STF-62247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 315702-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

STF-62247: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STF-62247 is a novel small molecule that has garnered significant interest for its selective cytotoxicity against von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells. Initially identified as an autophagy inducer, subsequent in-depth studies have reclassified its primary mechanism of action as a potent blocker of the late stages of autophagy. This guide provides a comprehensive technical overview of the core mechanisms of this compound, detailing its effects on autophagy, lysosomal function, and cellular metabolism. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated source of data, experimental protocols, and visual representations of the compound's signaling pathways.

Core Mechanism: Selective Cytotoxicity in VHL-Deficient Cells via Autophagy Blockade

This compound exhibits a pronounced selective lethality towards RCC cells lacking a functional VHL tumor suppressor protein. This selectivity is a key feature of its therapeutic potential. The cytotoxicity of this compound is independent of the hypoxia-inducible factor (HIF) pathway, a common target in VHL-deficient cancers. Instead, its mechanism is intrinsically linked to the modulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.

While early reports characterized this compound as an autophagy inducer, more recent and detailed investigations have clarified that it functions as an inhibitor of the final stages of the autophagic process.[1][2] Specifically, this compound disrupts the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles and ultimately, cell death in VHL-deficient cells.[1]

From Autophagy Inducer to Late-Stage Inhibitor

The initial classification of this compound as an autophagy inducer was based on the observation of increased autophagosome formation in treated cells.[3][4] However, a more nuanced analysis of the complete autophagic flux—the entire process from vesicle nucleation to substrate degradation—revealed a blockage at the terminal steps.[1][2] This distinction is critical for understanding its mode of action and for the design of rational combination therapies.

Lysosomal Disruption: The Epicenter of this compound's Action

The inhibitory effect of this compound on late-stage autophagy stems from its direct impact on lysosomes. The compound has been shown to accumulate within these acidic organelles.[1][2] This accumulation leads to lysosomal dysfunction, characterized by an impairment of their degradative capacity. The precise molecular target of this compound within the lysosome is still under investigation, but its effects point towards a disruption of lysosomal membrane integrity and/or the function of key lysosomal enzymes.[2]

In VHL-deficient cells, this lysosomal disruption proves to be catastrophic, leading to a cascade of events culminating in cell death. In contrast, VHL-proficient cells appear to have a greater capacity to cope with the lysosomal stress induced by this compound, contributing to the compound's selective cytotoxicity.[1]

Quantitative Data Summary

The selective cytotoxicity of this compound has been quantified across various renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the compound's enhanced potency in cells lacking functional VHL.

| Cell Line | VHL Status | IC50 (µM) | Reference(s) |

| RCC4 | Deficient | 0.625 | [5] |

| RCC4/VHL | Proficient | 16 | [5] |

| SN12C | Deficient | Not explicitly stated, but sensitive | [6] |

| SN12C-VHL shRNA | Deficient | Not explicitly stated, but sensitive | [5] |

| 786-O | Deficient | Not explicitly stated, but sensitive | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex cellular processes affected by this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of this compound-induced cytotoxicity in VHL-deficient cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

STF-62247: A Selective Inhibitor of VHL-Deficient Renal Cell Carcinoma

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of STF-62247, a small molecule identified for its selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells. This document consolidates key findings on its mechanism of action, presents quantitative data from various studies, details experimental protocols for its evaluation, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Renal cell carcinoma (RCC) is the most prevalent form of kidney cancer, with a significant subset characterized by the inactivation of the VHL tumor suppressor gene.[1][2] The loss of VHL function leads to the stabilization of hypoxia-inducible factors (HIFs), promoting tumor growth, angiogenesis, and metabolic reprogramming.[3][4] this compound has emerged as a promising therapeutic agent that selectively targets VHL-deficient RCC cells, offering a potential new avenue for the treatment of this challenging disease.[5][6]

Mechanism of Action

This compound's primary mechanism of action involves the modulation of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins.[1][6] Unlike many cancer therapies that aim to inhibit autophagy, this compound acts as a blocker of the late stages of this process.[1][2]

The key steps in its mechanism are:

-

Lysosomal Accumulation: this compound, owing to its chemical properties, accumulates within lysosomes, the acidic organelles responsible for the final stages of autophagic degradation.[1][2]

-

Disruption of Lysosomal Function: The accumulation of this compound disrupts normal lysosomal function, leading to a blockage of the fusion between autophagosomes and lysosomes (autolysosome formation) and inhibiting the degradation of autophagic cargo.[1][7]

-

Selective Cytotoxicity: In VHL-deficient cells, this blockage of the autophagic flux leads to the accumulation of dysfunctional autophagosomes and lysosomes, ultimately triggering cell death.[1][2] VHL-proficient cells, however, appear to have mechanisms to counteract this disruption, rendering them less sensitive to the compound.[1]

-

HIF-Independent Activity: Notably, the cytotoxic effect of this compound is independent of the hypoxia-inducible factor (HIF) pathway, a major downstream target of VHL.[5][6] This suggests a novel mechanism of synthetic lethality with VHL deficiency.

Recent studies have also indicated that this compound's effects extend to cellular metabolism, significantly decreasing intracellular levels of glutamine and glutamate in VHL-deficient cells.[3] This metabolic perturbation may contribute to the observed lipogenesis and accumulation of lipid droplets, further stressing the cancer cells.[3]

Quantitative Data

The selective cytotoxicity of this compound against VHL-deficient cells has been quantified in several studies. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | VHL Status | IC50 (μM) | Reference |

| RCC4 | Deficient | 0.625 | [8] |

| RCC4/VHL | Proficient | 16 | [8] |

| SN12C-VHL shRNA | Deficient | Not specified | [5] |

| SN12C | Proficient | Not specified | [5] |

| 786-O | Deficient | Not specified | [5] |

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Cell Line | Treatment Dose | Administration Route | Outcome | Reference |

| Xenograft | SN12C (VHL-deficient) | 8 mg/kg | Intraperitoneal | Significant reduction in tumor growth | [5] |

| Xenograft | 786-O (VHL-deficient) | 2.7-8 mg/kg (daily for 9 days) | Intraperitoneal | Significantly reduced tumor growth | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (XTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate.

-

Compound Treatment: The following day, add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 incubator.

-

XTT Solution Preparation: Prepare an XTT solution containing 0.3 mg/mL XTT, DMEM high glucose without phenol red, 20% FBS, and 2.65 μg/mL phenazine methosulfate (PMS).

-

XTT Addition: Add the XTT solution to each well.

-

Final Incubation: Incubate the plates at 37°C for 1 hour.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.

Autophagy Flux Analysis (mCherry-GFP-LC3 Assay)

This assay is used to monitor the progression of autophagy and identify disruptions in the pathway.

-

Cell Transfection/Transduction: Stably express a tandem mCherry-GFP-LC3 construct in the cell lines of interest.

-

Compound Treatment: Treat the cells with this compound for the desired time points. Bafilomycin A1, an inhibitor of vacuolar H+-ATPase, can be used as a positive control for late-stage autophagy blockage.

-

Microscopy: Visualize the cells using a confocal microscope.

-

Yellow puncta (mCherry and GFP co-localization) represent autophagosomes.

-

Red-only puncta (mCherry) represent autolysosomes, as the GFP signal is quenched in the acidic environment of the lysosome.

-

-

Image Analysis: Quantify the number of yellow and red puncta per cell to assess the autophagic flux. An accumulation of yellow puncta upon this compound treatment indicates a blockage in the late stages of autophagy.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a preclinical animal model.

-

Cell Implantation: Subcutaneously inject VHL-deficient human renal cell carcinoma cells (e.g., SN12C or 786-O) into the flanks of immunocompromised mice.[5]

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment Administration: Administer this compound (e.g., at a dose of 8 mg/kg) or a vehicle control via intraperitoneal injection.[5]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: VHL signaling pathway in normoxic and hypoxic/VHL-deficient conditions.

Caption: Proposed mechanism of action of this compound in VHL-deficient cells.

Caption: General experimental workflow for the evaluation of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The von Hippel–Lindau Tumor Suppressor Protein | Annual Reviews [annualreviews.org]

- 3. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 4. VHL gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]

The Lysosomotropic Properties of STF-62247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lysosomotropic properties of STF-62247, a small molecule initially identified for its selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells. Subsequent research has reclassified this compound as a potent lysosomotropic agent that disrupts lysosomal physiology and blocks the late stages of autophagy. This guide synthesizes key findings, presents quantitative data, details experimental methodologies, and provides visual diagrams to elucidate the compound's mechanism of action.

Core Concepts: Lysosomotropism and Autophagy

Lysosomotropic agents are weak bases that freely cross cellular membranes in their neutral state. Upon entering the acidic environment of the lysosome, they become protonated and trapped, leading to their accumulation. This accumulation can disrupt lysosomal function, including pH, enzyme activity, and membrane integrity.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome to form an autolysosome, where the contents are degraded. The process, known as autophagic flux, is critical for cellular homeostasis.

This compound: A Lysosomotropic Autophagy Inhibitor

This compound exhibits classic lysosomotropic properties. Its intrinsic autofluorescence has been instrumental in pinpointing its subcellular localization to the lysosome.[1][2] Studies have demonstrated that this compound accumulates in these acidic organelles, leading to significant physiological consequences.[3][4]

The primary mechanism of action of this compound is the disruption of the late stages of autophagy.[1][2][4] Instead of inducing autophagy as initially thought, it inhibits the fusion of autophagosomes with lysosomes and/or impairs the degradative capacity of the autolysosome. This leads to an accumulation of autophagic vesicles.[1] This blockage of the autophagic flux is a key contributor to its cytotoxic effects, particularly in VHL-deficient cancer cells.[1][2]

The lysosomotropic nature of this compound is further evidenced by its ability to cause unregulated swelling of endo-lysosomal compartments.[3][4] This phenotype can be rescued by neutralizing the lysosomal pH, confirming that the acidic environment of the lysosome is crucial for the compound's activity.[3][4]

Quantitative Data

The following tables summarize the quantitative data regarding the cytotoxic and mechanistic effects of this compound.

| Cell Line | VHL Status | IC50 (µM) | Reference |

| RCC4 | Deficient | 0.625 | [5][6] |

| RCC4/VHL | Proficient | 16 | [5][6] |

| SN12C | Deficient | Not specified | [5] |

| SN12C/VHL shRNA | Proficient | Not specified | [5] |

| 786-O | Deficient | Not specified | [5] |

Table 1: Cytotoxicity of this compound in Renal Cell Carcinoma Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the selective cytotoxicity of this compound towards VHL-deficient cells.

| Cell Line Model | Treatment | Observation | Reference |

| RCC4 | This compound (prolonged) | Increase in autophagic vesicles, time-dependent decrease in lysosomes. | [1][2] |

| RCC4 VHL | This compound (prolonged) | Able to surmount the block in late-stage autophagy by restoring lysosome numbers. | [1][2] |

| RCC4, RCC4 VHL, HeLa | This compound (24h and 48h) | Decreased levels of active cleaved-CTSD, accumulation of pro- and intermediate-CTSD. | [3] |

Table 2: Cellular Effects of this compound. This table highlights the differential response to this compound based on VHL status and its impact on lysosomal enzyme processing.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of this compound on cell viability.

-

Method (XTT Assay):

-

Plate cells (e.g., 5,000 RCC4 cells and 2,500 SN12C cells) in 96-well plates.[5]

-

The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).[5]

-

Incubate for a specified period (e.g., 24 hours).[5]

-

Add XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

-

-

Method (Trypan Blue Exclusion):

-

Plate cells (e.g., 100,000 cells) in a 12-well plate.[5]

-

The next day, treat with this compound (e.g., 1.25 µM) for 24 hours.[5]

-

Trypsinize the cells and resuspend in media.[5]

-

Mix an aliquot of the cell suspension with trypan blue dye.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[5]

-

Analysis of Autophagic Flux

-

Objective: To assess the impact of this compound on the progression of autophagy.

-

Method (LC3 Turnover Assay):

-

Treat cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1). BafA1 prevents the degradation of LC3-II in the lysosome.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform immunoblotting for LC3. An accumulation of LC3-II in the presence of this compound and BafA1 compared to BafA1 alone indicates a block in autophagic flux.

-

-

Method (mCherry-GFP-LC3 Reporter Assay):

-

Transduce cells with a tandem mCherry-GFP-LC3 construct.

-

Treat cells with this compound.

-

Image the cells using confocal microscopy.

-

In autophagosomes (neutral pH), both GFP and mCherry fluoresce (yellow puncta). In autolysosomes (acidic pH), GFP fluorescence is quenched, and only mCherry fluoresces (red puncta). An increase in yellow puncta and a decrease in red puncta suggest a blockage in autolysosome formation or function.

-

Visualization of Lysosomal Accumulation

-

Objective: To demonstrate the colocalization of this compound with lysosomes.

-

Method (Live Cell Imaging):

-

Utilize the intrinsic autofluorescence of this compound (emits in the green spectrum).[3]

-

Transduce cells with a lysosomal marker, such as CellLight Lysosomes-RFP (RFP-Lamp1), which labels lysosomes in red.[3]

-

Treat the cells with this compound.

-

Perform live-cell imaging using a confocal microscope.

-

Co-localization of the green signal from this compound and the red signal from the lysosomal marker indicates accumulation in the lysosomes.[3]

-

Assessment of Lysosomal pH

-

Objective: To determine if this compound alters the pH of lysosomes.

-

Method (Acridine Orange Staining):

-

Treat cells with this compound.

-

Incubate the cells with Acridine Orange (AO), a metachromatic dye that fluoresces red in acidic compartments (like lysosomes) and green in the cytoplasm and nucleus.[3]

-

Visualize the cells using fluorescence microscopy. A change in the intensity or distribution of red fluorescence can indicate an alteration in lysosomal acidity.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the lysosomotropic properties of this compound.

Caption: Mechanism of this compound action.

Caption: Experimental workflow for assessing this compound.

Caption: VHL status and this compound cytotoxicity.

Conclusion

This compound is a valuable research tool for studying the interplay between lysosomal function and autophagy. Its lysosomotropic properties are central to its mechanism of action, which involves the disruption of lysosomal physiology and the subsequent blockage of autophagic flux. This leads to selective cytotoxicity in cancer cells with specific vulnerabilities, such as VHL deficiency. The detailed understanding of these properties, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further investigation and potential therapeutic development. The selective nature of this compound highlights the potential for exploiting lysosomal vulnerabilities as a targeted strategy in cancer therapy.[7]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting lysosome function causes selective cytotoxicity in VHL-inactivated renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

STF-62247: A Technical Guide to its Role in Late-Stage Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule STF-62247 and its role as a potent blocker of late-stage autophagy. Initially identified as an autophagy inducer, subsequent research has reclassified this compound as a lysosomotropic agent that disrupts lysosomal function, leading to the inhibition of autophagic flux. This guide details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action

This compound exerts its biological effects by accumulating in lysosomes, the primary degradative organelles within the cell.[1] This accumulation leads to a disruption of lysosomal physiology, including the neutralization of lysosomal pH.[2][3] The acidic environment of lysosomes is crucial for the function of degradative enzymes and the fusion of autophagosomes with lysosomes to form autolysosomes. By compromising this acidic environment, this compound effectively blocks the final, degradative stages of autophagy.[2][3]

A key characteristic of this compound is its selective cytotoxicity towards cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene, a common mutation in clear cell renal cell carcinoma (ccRCC).[1][4] While this compound blocks autophagy in both VHL-proficient and VHL-deficient cells, VHL-deficient cells exhibit a decreased ability to restore their lysosome numbers upon prolonged treatment, leading to cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | VHL Status | IC50 Value | Reference |

| RCC4 | Deficient | 0.625 µM | [4][5] |

| RCC4/VHL | Proficient | 16 µM | [4][5] |

Table 2: Experimental Concentrations of this compound

| Experiment | Cell Line(s) | Concentration(s) | Duration | Purpose | Reference |

| Autophagic Flux Assay | RCC4, RCC4 VHL, HeLa | 0-2.5 µM | 4 hours | To assess LC3-II accumulation | [2] |

| Cell Viability Assay | RCC4, RCC4 VHL, HeLa | 0-20 µM | 48 hours | To determine cytotoxic effects | [2] |

| Lysosomal Integrity | RCC4, RCC4 VHL | Not specified | 4 hours | To observe lysosomal swelling | [2] |

| Cathepsin D Trafficking | RCC4, RCC4 VHL | 0-2.5 µM | 4 hours | To assess enzyme processing | [2] |

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves its direct interaction with lysosomes, leading to a cascade of events that culminate in the blockage of autophagy.

Caption: Mechanism of this compound as a lysosomotropic agent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on autophagy.

Autophagic Flux Assay (LC3-II Immunoblotting)

Objective: To measure the accumulation of LC3-II as an indicator of autophagic flux blockage.

Materials:

-

RCC4 and RCC4 VHL cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Bafilomycin A1 (BafA1) (positive control for late-stage autophagy inhibition)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-LC3, anti-p62, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Seed RCC4 and RCC4 VHL cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, 2.5 µM) and/or BafA1 (e.g., 100 nM) for 4 hours. Include a DMSO vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3, p62, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the β-actin loading control. An increase in LC3-II levels upon this compound treatment, with no further increase when combined with BafA1, indicates a block in late-stage autophagy.[2]

Lysosomal Staining with Acridine Orange

Objective: To visualize the effect of this compound on lysosomal pH and integrity.

Materials:

-

RCC4 and RCC4 VHL cells

-

This compound

-

Acridine Orange (AO) staining solution (e.g., 1 µg/mL in PBS)

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass-bottom dishes suitable for live-cell imaging.

-

Treat the cells with this compound for the desired time (e.g., 4 hours).

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with Acridine Orange staining solution for 15 minutes at 37°C.

-

Wash the cells with live-cell imaging medium.

-

Immediately visualize the cells using a fluorescence microscope. Acidic compartments will fluoresce bright red, while the cytoplasm and nucleus will fluoresce green. A decrease in red fluorescence indicates lysosomal pH neutralization.[2]

Caption: Workflow for assessing autophagic flux via immunoblotting.

Conclusion

This compound is a valuable tool for studying the intricate processes of autophagy and lysosomal biology. Its reclassification as a late-stage autophagy inhibitor highlights the importance of thorough mechanistic studies. The selective cytotoxicity of this compound in VHL-deficient cells presents a promising avenue for the development of targeted cancer therapies. This guide provides a comprehensive overview for researchers and drug development professionals seeking to utilize or further investigate the properties of this compelling small molecule.

References

- 1. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Effects of STF-62247 on Glutamine Metabolism in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STF-62247 is a small molecule that has garnered significant interest for its selective cytotoxicity against cancer cells harboring a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5] Initially identified as an autophagy inducer, subsequent research has reclassified this compound as a late-stage autophagy inhibitor that disrupts lysosomal function.[6][7][8] A critical aspect of its mechanism of action involves the profound modulation of glutamine metabolism, a key metabolic pathway that fuels cancer cell proliferation and survival. This technical guide provides an in-depth analysis of the effects of this compound on glutamine metabolism in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling and metabolic pathways involved.

Core Mechanism of Action

This compound exerts its selective lethality in VHL-deficient cancer cells through a multi-faceted mechanism that is independent of the hypoxia-inducible factor (HIF) pathway, a canonical downstream target of VHL.[3][4][5] The compound accumulates in lysosomes, leading to their disruption and blocking the final stages of autophagy.[6][7][8] This lysosomal dysfunction is a key event that triggers a cascade of metabolic reprogramming, with a significant impact on glutamine utilization.

Impact on Glutamine Metabolism

Treatment of VHL-deficient ccRCC cells with this compound leads to a dramatic decrease in intracellular levels of glutamine and its derivative, glutamate.[9][10][11] This depletion is not a result of direct inhibition of glutaminase (GLS), the enzyme that converts glutamine to glutamate, but rather appears to stem from altered glutamine import or accelerated consumption.[9][10]

As a potential compensatory response to falling intracellular glutamine levels, cancer cells upregulate the expression of the primary glutamine transporter, SLC1A5 (also known as ASCT2).[9][11][12] Despite this, the increased transporter expression is insufficient to rescue the cells from the metabolic crisis induced by this compound.[9][11]

A pivotal effect of this compound is the rerouting of glutamine metabolism. In untreated VHL-deficient cells, glutamine often undergoes reductive carboxylation to support lipogenesis. However, in the presence of this compound, there is a distinct shift towards the oxidative tricarboxylic acid (TCA) cycle.[9][10][11][13] This metabolic switch is directed towards the production of fatty acids, leading to an accumulation of lipid droplets.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on different cell lines and metabolic parameters.

Table 1: Cytotoxicity of this compound

| Cell Line | VHL Status | IC50 Value | Reference |

| Renal Cell Carcinoma (RCC) | Deficient | 0.625 µM | [1] |

| Renal Cell Carcinoma (RCC) | Wild-Type | 16 µM | [1][2] |

Table 2: Metabolic Effects of this compound in VHL-Deficient Cells

| Metabolite | Change upon this compound Treatment | Reference |

| Intracellular Glutamine | ~70% decrease | [10] |

| Intracellular Glutamate | ~85% decrease | [10] |

| Glucose | Increase | [9][10][11] |

| Pyruvate | Increase | [9][10][11] |

| Glycerol 3-phosphate | Increase | [9][10][11] |

| Asparagine | Significant decrease | [9][10][11] |

| Glutathione | Significant decrease | [9][10][11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on glutamine metabolism.

Cell Viability Assays

-

XTT Assay:

-

Plate 2,500-5,000 cells per well in a 96-well plate.

-

The following day, add this compound at various concentrations using serial dilutions.

-

Incubate for the desired time period (e.g., 24-72 hours).

-

Add XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.[1]

-

-

Trypan Blue Exclusion Assay:

-

Plate 100,000 cells in a 12-well plate.

-

The next day, treat cells with this compound (e.g., 1.25 µM).

-

After 24 hours, trypsinize the cells.

-

Mix an aliquot of the cell suspension with an equal volume of trypan blue dye.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[1]

-

Metabolite Quantification

-

Metabolomics Profiling using 1H NMR:

-

Culture cells with or without this compound.

-

Extract metabolites from the cells using a suitable solvent system (e.g., methanol/chloroform/water).

-

Analyze the metabolite extracts using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Process and analyze the NMR data to identify and quantify changes in metabolite levels.[9][10][11]

-

-

LC-MS for Glutamine and Glutamate Quantification:

-

Treat cells as required and quench metabolism rapidly.

-

Extract intracellular metabolites.

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify the levels of glutamine and glutamate.[10]

-

Enzyme Activity Assays

-

Glutaminase (GLS) Activity Assay:

-

Lyse cells and quantify total protein concentration.

-

Mix 10 µg of protein with a reaction buffer containing 20 mM glutamine.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction with HCl.

-

Add a second buffer containing glutamate dehydrogenase and NAD to measure the glutamate produced by monitoring the change in absorbance from the conversion of NAD to NADH.[9]

-

-

Glutamine Synthetase Activity Assay:

-

Mix 40 µg of protein from cell lysates with a reaction buffer containing glutamate and ATP.

-

Incubate and then measure the production of glutamine, often through a coupled enzymatic reaction that can be monitored spectrophotometrically.[9]

-

Metabolic Flux Analysis

-

13C-Glutamine Labeling:

-

Culture cells in a medium containing L-Glutamine-13C5.

-

Treat a subset of cells with this compound (e.g., 1.25 µM for 24 hours).

-

Extract metabolites at various time points.

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to trace the incorporation of the 13C label into downstream metabolites of the TCA cycle (e.g., succinate, fumarate, malate, citrate).

-

This allows for the determination of the relative contributions of the oxidative and reductive TCA cycle pathways.[9][13]

-

Gene and Protein Expression Analysis

-

RT-qPCR for Transporter Expression:

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR using primers specific for glutamine transporters such as SLC1A5, SLC7A5, and SLC3A2.

-

Normalize the expression levels to a housekeeping gene to determine the relative mRNA expression.[12]

-

-

Western Blot Analysis:

-

Prepare protein lysates from cells.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., SLC1A5, VHL, HIF-1α, HIF-2α).

-

Use a secondary antibody conjugated to an enzyme for detection and visualization.[10][12]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes discussed in this guide.

Caption: Core mechanism of this compound in VHL-deficient cancer cells.

Caption: this compound induces a shift in glutamine metabolism.

Caption: Workflow for 13C-Glutamine metabolic flux analysis.

Conclusion

This compound represents a promising therapeutic agent for VHL-deficient cancers, and its profound effects on glutamine metabolism are central to its mechanism of action. By disrupting lysosomal function and inducing a metabolic crisis characterized by glutamine depletion and a shift in its utilization, this compound exposes a critical vulnerability in these cancer cells. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this unique anti-cancer strategy. Future investigations will likely focus on the precise molecular links between lysosomal disruption and the observed metabolic reprogramming, as well as the potential for combination therapies that further exploit the metabolic dependencies induced by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Link Between STF-62247 and Lipogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-62247, a small molecule initially identified for its selective cytotoxicity towards von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells, has been characterized as a potent modulator of autophagy.[1][2][3] It functions by accumulating in lysosomes and disrupting the late stages of the autophagic process, leading to lysosomal stress and cell death.[1][4][5] Intriguingly, recent metabolic studies have revealed an unexpected consequence of this compound activity: a significant upregulation of lipogenesis. This technical guide provides a comprehensive analysis of the signaling pathways and metabolic shifts that connect this compound to the induction of lipid synthesis. We will delve into the quantitative effects of the compound, detail relevant experimental protocols, and visualize the underlying molecular mechanisms. The central hypothesis explored is that this compound-induced lysosomal and autophagic disruption leads to a decrease in intracellular glutamine, which in turn triggers a signaling cascade culminating in the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.[6][7]

This compound: From Autophagy Inhibitor to Lipogenesis Inducer

This compound was first identified in a screen for compounds that are synthetically lethal with the loss of the VHL tumor suppressor gene.[8] Its mechanism of action has been primarily attributed to its role as a late-stage autophagy inhibitor.[1][5] The compound is autofluorescent and has been shown to localize within lysosomes.[1][4] In VHL-deficient cells, this compound treatment leads to an accumulation of autophagic vesicles and a decrease in functional lysosomes, ultimately triggering cell death.[1]

A pivotal study investigating the metabolic consequences of this compound treatment in VHL-deficient clear cell RCC (ccRCC) uncovered a significant and surprising link to lipid metabolism.[6] Despite its cytotoxic effects, this compound was found to promote the synthesis of fatty acids and the formation of lipid droplets.[6] This guide will explore the mechanisms behind this paradoxical effect.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound, focusing on its cytotoxicity and metabolic impact.

Table 1: Cytotoxicity of this compound

| Cell Line | VHL Status | IC50 Value | Reference |

| RCC4 | Deficient | 0.625 µM | [9] |

| RCC4/VHL | Proficient | 16 µM | [9] |

| Generic VHL-deficient RCC | Deficient | 625 nM | [8] |

| Generic VHL-positive RCC | Proficient | 16 µM | [8] |

Table 2: Metabolic and Gene Expression Changes Induced by this compound in VHL-deficient RCC cells

| Metabolite / Protein | Direction of Change | Notes | Reference |

| Intracellular Glutamine | Decrease | Significantly decreased | [6] |

| Intracellular Glutamate | Decrease | Significantly decreased | [6] |

| Fatty Acid Synthesis (from 14C-glutamine) | Increase | Significantly increased | [6] |

| Stearoyl-CoA Desaturase (SCD1) | Increase | Expression stimulated | [6] |

| Perilipin 2 (PLIN2) | Increase | Expression stimulated | [6] |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Increase | Expression stimulated | [6] |

Core Signaling Pathway: From Glutamine Depletion to SREBP-1 Activation

The primary mechanism linking this compound to lipogenesis appears to be indirect, stemming from its impact on amino acid metabolism. Studies have shown that this compound treatment causes a significant drop in intracellular glutamine levels in VHL-deficient cells.[6] This state of glutamine deprivation is a key trigger for the activation of lipogenic pathways.

Research on cancer cell metabolism has demonstrated that glutamine deprivation can activate SREBP-1.[10][11] This activation is part of a feedforward loop where SREBP-1 induces the expression of Glutamine Synthetase (GS). The subsequent increase in GS activity enhances the O-linked N-acetylglucosaminylation (O-GlcNAcylation) of the transcription factor Sp1.[6][10] O-GlcNAcylated Sp1 then potently induces the transcription of SREBP-1 itself, as well as its downstream targets like Acetyl-CoA Carboxylase 1 (ACC1), driving lipid synthesis and the accumulation of lipid droplets.[6][10]

The Role of the Unfolded Protein Response (UPR) in Lipogenesis

While a direct effect of this compound on the Unfolded Protein Response (UPR) has not been established, the UPR represents a major cellular stress response pathway intimately linked with the regulation of lipid metabolism.[12] The IRE1α-XBP1 branch of the UPR is particularly relevant. Upon ER stress, the sensor protein IRE1α becomes activated and unconventionally splices the mRNA of the transcription factor XBP1.[13] The resulting spliced XBP1 (XBP1s) is a potent activator of genes involved in ER homeostasis and, notably, lipogenesis.[13][14][15] XBP1s can directly bind to the promoter of SREBP-1c, integrating the UPR with the master lipogenic program.[16]

Detailed Experimental Protocols

Reproducing the findings that link this compound to lipogenesis requires specific methodologies. Below are detailed protocols based on published research.[6]

Cell Culture and Treatment

-

Cell Lines : VHL-deficient (e.g., RCC4, 786-0) and VHL-proficient (e.g., RCC4/VHL, 786-0/VHL) renal cell carcinoma lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

This compound Treatment : Prepare a stock solution of this compound (Cayman Chemical) in DMSO. Treat cells with a final concentration of 1.25 µM to 2.5 µM this compound for 24 to 48 hours, depending on the cell line's sensitivity. An equivalent volume of DMSO is used for vehicle control.

Metabolite Extraction and Analysis

-

Harvesting : Harvest cells and media by scraping, then centrifuge at 1,500 x g for 1 minute at 4°C.

-

Washing : Wash the cell pellet with cold PBS.

-

Extraction : Resuspend the pellet in 1 mL of an ice-cold 1:1 acetonitrile:water solution. Incubate on ice for 10 minutes.

-

Clarification : Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

-

Analysis : Analyze metabolite levels using techniques such as 1H NMR or mass spectrometry to quantify changes in glutamine, glutamate, and other relevant metabolites.[6]

14C-Glutamine Fatty Acid Synthesis Assay

-

Radiolabeling : Culture VHL-deficient and proficient cells in the presence of 14C-glutamine.

-

Treatment : Treat the cells with this compound or vehicle control for the desired duration.

-

Lipid Extraction :

-

Wash cells with PBS.

-

Add a 2:1 mixture of chloroform:methanol and incubate at room temperature.

-

Add chloroform and water, mix, and centrifuge to separate the phases.

-

Collect the upper chloroform phase containing the lipids.

-

-

Quantification : Measure the incorporation of 14C into the lipid fraction using a scintillation counter to determine the rate of glutamine-derived fatty acid synthesis.[6]

Experimental Workflow Diagram

Conclusion and Future Directions

The evidence strongly suggests that this compound induces lipogenesis in VHL-deficient cancer cells not through direct enzymatic activation, but as a downstream consequence of its primary effects on lysosomal function and glutamine metabolism. The resulting glutamine depletion appears to activate a feedforward loop involving Sp1 and the master lipogenic transcription factor SREBP-1.[6][10] This metabolic reprogramming highlights a complex interplay between autophagy, nutrient sensing, and lipid synthesis in cancer cells.

For drug development professionals, this dual role of this compound as both a cytotoxic autophagy inhibitor and a lipogenesis inducer presents both challenges and opportunities. The induction of lipogenesis could be a potential resistance mechanism or an unintended side effect that needs to be considered. Conversely, understanding this metabolic vulnerability could open doors to novel combination therapies. Future research should focus on:

-

Directly measuring SREBP-1 cleavage and nuclear translocation following this compound treatment.

-

Investigating whether inhibiting SREBP-1 or other lipogenic enzymes can potentiate the cytotoxic effects of this compound.

-

Exploring if the link between lysosomal stress, glutamine metabolism, and lipogenesis is a broader phenomenon applicable to other lysosomotropic agents.

By elucidating these complex signaling networks, the scientific community can better leverage the therapeutic potential of compounds like this compound and develop more effective strategies for targeting metabolic vulnerabilities in cancer.

References

- 1. Hypoxia‑induced SREBP1‑mediated lipogenesis and autophagy promote cell survival via fatty acid oxidation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Role of the Unfolded Protein Response on Renal Lipogenesis in C57BL/6 Mice. [repository.cam.ac.uk]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How lysosomes sense, integrate and cope with stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia‑induced SREBP1‑mediated lipogenesis and autophagy promote cell survival via fatty acid oxidation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. SREBP1-Induced Glutamine Synthetase Triggers a Feedforward Loop to Upregulate SREBP1 through Sp1 O-GlcNAcylation and Augments Lipid Droplet Formation in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of unfolded protein response in lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of hepatic lipogenesis by the transcription factor XBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging Roles for XBP1, a sUPeR Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. XBP1: a link between the unfolded protein response, lipid biosynthesis, and biogenesis of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Constitutive role for IRE1α-XBP1 signaling pathway in the insulin-mediated hepatic lipogenic program - PubMed [pubmed.ncbi.nlm.nih.gov]

STF-62247 as a Chemical Probe for Studying Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-62247 is a small molecule that has emerged as a critical chemical probe for the investigation of autophagy, particularly in the context of cancer biology. Initially identified as an autophagy inducer with selective cytotoxicity towards von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells, subsequent research has refined its mechanistic understanding.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, presenting quantitative data on its activity, and offering detailed protocols for its application in autophagy research. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to dissect the intricate processes of autophagy and lysosomal function.

Mechanism of Action

This compound was first described as a compound that selectively induces autophagic cell death in VHL-deficient cancer cells.[2] However, more recent and detailed studies have reclassified this compound not as a canonical autophagy inducer, but as a potent blocker of the late stages of autophagy .[1][4] Its primary cellular localization is the lysosome.[1][4]

The mechanism of this compound involves the disruption of lysosomal physiology.[3][5] It accumulates in lysosomes, leading to their swelling and impairing their function.[3][5] This lysosomotropic activity disrupts the fusion of autophagosomes with lysosomes, a critical final step in the autophagic flux, leading to an accumulation of autophagosomes.[5] In VHL-deficient cells, this disruption is particularly pronounced, causing a time-dependent decrease in the number of functional lysosomes and ultimately leading to cell death.[1] In contrast, VHL-proficient cells appear more capable of overcoming this lysosomal stress by restoring their lysosome numbers over time.[1][4]

This compound's activity is largely independent of the HIF signaling pathway, which is often upregulated in VHL-deficient cells.[2] Instead, its effects are intrinsically linked to the integrity and function of the endo-lysosomal system.[5][6] The compound has also been shown to disrupt endocytic trafficking and the proper processing of lysosomal enzymes like cathepsin D.[3][5]

Quantitative Data

The following tables summarize the key quantitative parameters for the use of this compound in various cell lines and models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | VHL Status | IC50 (µM) | Reference |

| RCC4 | Deficient | 0.625 | [7][8] |

| RCC4/VHL | Proficient | 16 | [7][8] |

| 786-0 | Deficient | 5.7 | [7] |

| SN12C-VHL shRNA | Deficient | Not specified | [7] |

| SN12C | Proficient | Not specified | [7] |

| S1T (Leukemia) | Not applicable | 14.9 (GI50) | [7] |

| MT-2 (Leukemia) | Not applicable | 6.4 (GI50) | [7] |

| Jurkat (Leukemia) | Not applicable | 19.3 (GI50) | [7] |

| Atg5 +/+ MEFs | Not applicable | ~20-40 | [9] |

| Atg7 +/+ MEFs | Not applicable | ~40 | [9] |

Table 2: Experimental Concentrations and Durations for Autophagy Studies

| Cell Line | Concentration (µM) | Treatment Duration | Assay | Reference |

| RCC4, RCC4/VHL, HeLa | 1.25 | 4, 24, 48, 72 hours | Autophagic flux, lysosomal integrity | [5] |

| S1T, Jurkat (Leukemia) | 50 | 48 hours | Autophagy induction | [10] |

| MT-2 (Leukemia) | 10 | 48 hours | Autophagy induction | [10] |

| Atg5 +/+ MEFs | 20 | 24, 48, 72 hours | Autophagy and cell death | [9] |

| Atg7 +/+ MEFs | 40 | 24, 48, 72 hours | Autophagy and cell death | [9] |

| RCC4, 786.0, RCC10 | 1.25 - 2.5 | 24 - 48 hours | Metabolism studies | [11] |

Table 3: In Vivo Experimental Parameters

| Animal Model | Cell Line | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Reference |

| Immune-deficient mice | VHL-deficient SN12C | 2.7 - 8 | Intraperitoneal (i.p.) | Daily for 9 days | [7] |

Experimental Protocols

Assessment of Autophagic Flux by LC3-II Western Blotting

This protocol allows for the quantification of autophagosome accumulation by measuring the levels of the lipidated form of LC3 (LC3-II).

Materials:

-

Cells of interest

-

This compound (and vehicle control, e.g., DMSO)

-

Bafilomycin A1 (BafA1) or Chloroquine (CQ) as a lysosomal inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (12-15% recommended for good separation of LC3-I and LC3-II)

-

PVDF membrane

-

Primary antibody: Rabbit anti-LC3

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvesting. Treat cells with the desired concentration of this compound for the indicated time. Include a vehicle-treated control. For autophagic flux analysis, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) for the last 2-4 hours of the this compound treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in LC3-II levels upon this compound treatment, which is further enhanced in the presence of a lysosomal inhibitor, indicates a blockage of autophagic flux.

Visualization of Autophagic Vesicles with mCherry-GFP-LC3

This fluorescence microscopy-based assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta) based on the pH sensitivity of GFP.

Materials:

-

Cells stably expressing the mCherry-GFP-LC3 tandem construct

-

This compound

-

Fluorescence microscope with appropriate filter sets for GFP and mCherry

-

Imaging dishes or coverslips

Procedure:

-

Cell Culture and Treatment: Plate mCherry-GFP-LC3 expressing cells onto imaging dishes or coverslips. Treat with this compound for the desired time.

-

Live-Cell Imaging or Fixation:

-

For live-cell imaging, directly proceed to microscopy.

-

Alternatively, wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

-

Fluorescence Microscopy: Acquire images using a fluorescence microscope. Autophagosomes will appear as yellow puncta (colocalization of mCherry and GFP), while autolysosomes will be red puncta (mCherry signal only, as GFP is quenched in the acidic environment).

-

Image Analysis: Quantify the number of yellow and red puncta per cell. An accumulation of yellow puncta upon this compound treatment suggests a block in autophagosome-lysosome fusion.

Assessment of Lysosomal Integrity with Acridine Orange Staining

Acridine orange (AO) is a lysosomotropic dye that fluoresces red in acidic compartments (like healthy lysosomes) and green in the cytoplasm and nucleus. A decrease in red fluorescence can indicate a loss of lysosomal acidity.

Materials:

-

Cells of interest

-

This compound

-

Acridine Orange (AO) staining solution (1-5 µg/mL in complete medium)

-

Phenol red-free medium or PBS

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Acridine Orange Staining:

-

Remove the culture medium and add the pre-warmed AO staining solution.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells twice with pre-warmed phenol red-free medium or PBS to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope. Healthy lysosomes will appear as bright red puncta.

-

Analysis: Observe changes in the intensity and morphology of the red fluorescent lysosomes. A decrease in red fluorescence or a diffuse cytoplasmic green fluorescence can indicate lysosomal membrane permeabilization or a loss of the acidic pH gradient.

Visualizations

Caption: Mechanism of action of this compound as a late-stage autophagy inhibitor.

Caption: Experimental workflow for assessing autophagic flux using this compound.

Caption: Workflow for visualizing autophagy blockade with mCherry-GFP-LC3.

Conclusion

This compound is a valuable and nuanced tool for the study of autophagy. Its reclassification as a late-stage autophagy inhibitor that functions by disrupting lysosomal integrity provides a specific mechanism to probe the final steps of the autophagic pathway. This is particularly relevant in the context of VHL-deficient cancers, where it exhibits selective cytotoxicity. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs, facilitating a deeper understanding of autophagy and its role in disease. Careful consideration of appropriate controls, such as the use of lysosomal inhibitors in LC3-II blotting, is crucial for the accurate interpretation of experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Chemical Properties of STF-62247

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-62247 is a novel small molecule that has garnered significant interest for its selective cytotoxicity against cancer cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene. Initially identified as an autophagy inducer, recent studies have reclassified this compound as a late-stage autophagy inhibitor. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and professionals in the fields of cancer biology, autophagy, and drug development in their exploration of this compound as a potential therapeutic agent.

Structural and Chemical Properties

This compound is a synthetic compound with a well-defined chemical structure. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(3-methylphenyl)-4-(4-pyridinyl)-2-thiazolamine[1] |

| Chemical Formula | C₁₅H₁₃N₃S[1][2][3][4] |

| Molecular Weight | 267.35 g/mol [1][2][3][4][5] |

| CAS Number | 315702-99-9[1][4][6] |

| SMILES String | Cc1cccc(Nc2nc(-c3ccncc3)c[s]2)c1[4] |

| Appearance | Solid[2] |

| Solubility | Soluble in DMSO (≥9.35 mg/mL) and Ethanol (≥2.31 mg/mL with sonication). Insoluble in water.[4] |

| Purity | ≥98%[1] |

Mechanism of Action: A Blocker of Late-Stage Autophagy

This compound exerts its cytotoxic effects through the modulation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. While initially characterized as an autophagy inducer, current evidence indicates that this compound functions as a blocker of the late stages of autophagy .[7][8] This inhibition is particularly potent in renal cell carcinoma (RCC) cells lacking the VHL tumor suppressor protein.[1][5][6]

The proposed mechanism involves the accumulation of this compound within lysosomes, the primary degradative organelles in the cell.[7][8] This accumulation leads to lysosomal dysfunction, impairing the fusion of autophagosomes with lysosomes to form autolysosomes.[5] Consequently, there is an accumulation of autophagic vesicles, leading to cellular stress and ultimately, cell death.[7] This selective toxicity towards VHL-deficient cells highlights a potential therapeutic window for targeting specific cancer genotypes. The cytotoxicity of this compound has been shown to be independent of the hypoxia-inducible factor (HIF) pathway.[3][5]

It is important to note that, based on current literature, there is no direct evidence of an interaction between this compound and VCP/p97 . The primary target of this compound appears to be the lysosome.

Signaling Pathway of this compound-Mediated Autophagy Inhibition

Caption: this compound accumulates in lysosomes, leading to their dysfunction and blocking autophagosome-lysosome fusion, ultimately inducing cell death in VHL-deficient cancer cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | VHL Status | IC₅₀ (µM) | Reference |

| RCC4 | Deficient | 0.625 | [3][4][5][6] |

| RCC4/VHL | Proficient | 16 | [4][5][6] |

| SN12C | Deficient | Not specified | [5] |

| SN12C-VHL shRNA | Deficient | Not specified | [5] |

| 786-O | Deficient | Not specified | [5] |

Table 2: In Vivo Efficacy

| Animal Model | Tumor Cell Line | Dosage and Administration | Outcome | Reference |

| Immune-deficient mice | SN12C (VHL-deficient) | 8 mg/kg, intraperitoneal injection | Significantly reduced tumor growth | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.

Cell Viability Assays

a) Trypan Blue Exclusion Assay

-

Plate 100,000 cells per well in a 12-well plate and incubate overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate cell viability as (number of viable cells / total number of cells) x 100%.

b) XTT Assay

-

Seed 2,500-5,000 cells per well in a 96-well plate and incubate overnight.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate for the desired treatment period (e.g., 4 days).

-

Prepare the XTT solution containing N-methyl dibenzopyrazine methyl sulfate (PMS).

-

Aspirate the media and add the XTT solution to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 450 nm using a plate reader to quantify the metabolism of XTT, which is proportional to the number of viable cells.[5]

Autophagy Flux Assays

a) LC3-II Western Blot Analysis

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An accumulation of LC3-II can indicate either an induction of autophagy or a blockage of autophagic degradation.

-

Cell Treatment: Treat cells with this compound, with and without a lysosomal inhibitor such as Bafilomycin A1 (BafA1), for the desired time. BafA1 will prevent the degradation of LC3-II in the lysosome, allowing for the measurement of autophagic flux.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against LC3.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced by co-treatment with BafA1, indicates a blockage of autophagic flux.

Workflow for LC3-II Western Blot

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound and pimozide induce autophagy and autophagic cell death in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. plus.labcloudinc.com [plus.labcloudinc.com]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

STF-62247: A Deep Dive into its Impact on Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

STF-62247, initially identified as a promising agent for selectively targeting renal cell carcinomas deficient in the von Hippel-Lindau (VHL) tumor suppressor, has emerged as a complex modulator of fundamental cellular processes. This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its profound impact on autophagy and its intricate connections to apoptosis and other signaling cascades. Through a synthesis of current research, this document offers a detailed examination of this compound's mechanism of action, presents key quantitative data in a structured format, outlines detailed experimental protocols for studying its effects, and provides visual representations of the signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and the intricate biology of cellular stress responses.

Introduction

The quest for targeted cancer therapies has led to the discovery of small molecules that exploit specific vulnerabilities of cancer cells. This compound emerged from such a screening, demonstrating selective cytotoxicity against VHL-deficient renal cell carcinoma (RCC) cells.[1][2] While initially characterized as an autophagy inducer, subsequent in-depth studies have redefined its role, revealing it as a potent blocker of the late stages of the autophagic process.[3][4][5] This disruption of cellular homeostasis triggers a cascade of events, ultimately leading to cell death in susceptible cancer cell types. This guide delves into the core of this compound's impact on cellular signaling, providing a granular view of its molecular interactions and their consequences.

Core Mechanism of Action: Disruption of Autophagic Flux

The primary mechanism of action of this compound revolves around its ability to impede the completion of the autophagic pathway. Autophagy is a critical cellular recycling process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material.

This compound intervenes at the late stages of this process.[3][4] It has been shown to be a lysosomotropic agent, meaning it accumulates within lysosomes.[4] This accumulation leads to a disruption of lysosomal physiology, characterized by unregulated swelling of these acidic compartments.[3] The compromised lysosomes are then unable to efficiently fuse with autophagosomes, leading to a bottleneck in the autophagic flux and an accumulation of autophagic vesicles.[4] This blockade of autophagy is a key driver of the selective cytotoxicity observed in VHL-deficient cells.[4]

Signaling Pathway: Autophagy

The following diagram illustrates the canonical autophagy pathway and the point of intervention by this compound.

Quantitative Data on this compound Activity

The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cell lines, highlighting its selectivity for VHL-deficient cells.

| Cell Line | VHL Status | IC50 (µM) | Reference |

| RCC4 | Deficient | 0.625 | [2] |

| RCC4/VHL | Proficient | 16 | [2] |

| SN12C | Deficient | Not Specified | [1] |

| SN12C-VHL shRNA | Deficient | Not Specified | [1] |

| 786-O | Deficient | Not Specified | [1] |

| RCC-ER | Deficient | 1.268 | [6] |

| A704 | Deficient | 1.393 | [6] |

Interplay with Other Signaling Pathways

While the disruption of autophagy is central to this compound's action, its effects ripple through other critical cellular signaling pathways, including apoptosis and metabolic pathways.

Induction of Apoptosis and Caspase-Independent Cell Death

In certain cellular contexts, particularly in leukemic cells, this compound has been shown to induce apoptosis.[7][8] This can occur through both caspase-dependent and -independent mechanisms. In HTLV-1-infected T-cell lines, this compound treatment leads to DNA fragmentation and caspase activation.[7] Interestingly, a caspase inhibitor did not completely prevent cell death, suggesting the involvement of alternative, caspase-independent pathways.[7] One such pathway involves the nuclear translocation of endonuclease G.[7]

Impact on Cellular Metabolism

Recent studies have revealed that this compound can significantly alter cellular metabolism, particularly glutamine metabolism. In VHL-deficient cells, this compound treatment leads to a decrease in intracellular levels of glutamine and glutamate.[9] This metabolic shift is associated with an accumulation of lipid droplets.[9] These findings suggest that the metabolic reprogramming induced by this compound contributes to its cytotoxic effects.

Connection to Pyroptosis

In the context of clear cell renal cell carcinoma (ccRCC) cells with inactivated SETD2 (a histone methyltransferase) and wild-type VHL, this compound has been shown to induce a form of programmed cell death known as pyroptosis.[6] This is characterized by the cleavage of caspase-3 and gasdermin E.[6][10] This finding expands the known mechanisms of this compound-induced cell death and suggests its potential efficacy in a broader range of cancer subtypes with specific genetic backgrounds.

Detailed Experimental Protocols

To facilitate further research into the effects of this compound, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.

Protocol (based on XTT assay): [1]

-

Cell Seeding: Plate 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0-30 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the samples in a multi-well spectrophotometer at a wavelength of 450-500 nm with a reference wavelength of 650 nm.

-